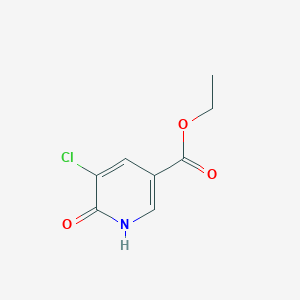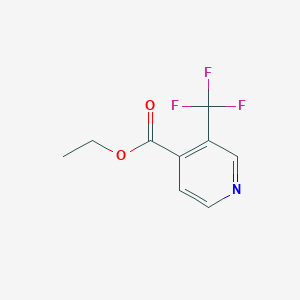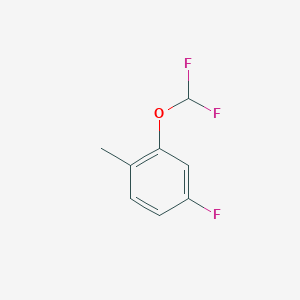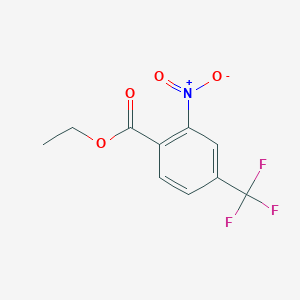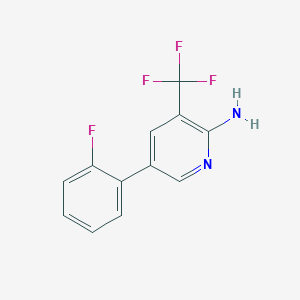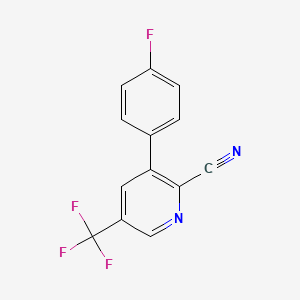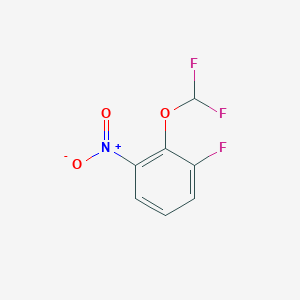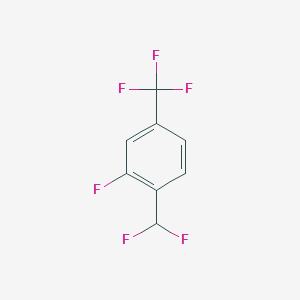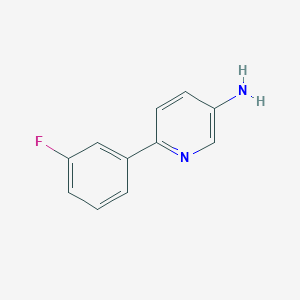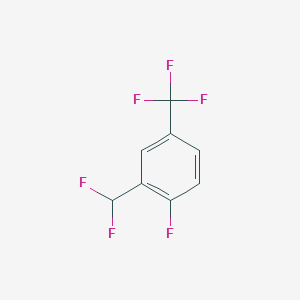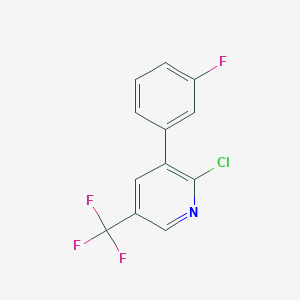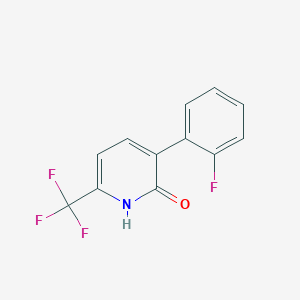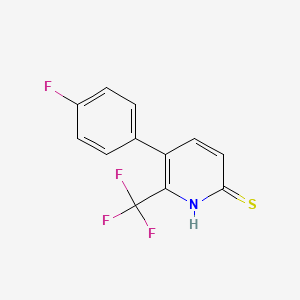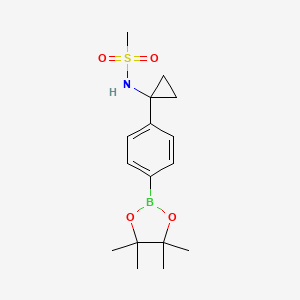
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide
Übersicht
Beschreibung
“N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The compound is a solid and its molecular weight is 373.27 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a toluenesulfonylamino group attached to a phenyl ring, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 373.27 . The compound’s InChI key is RLVWYHYMSBRBKK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with aryl halides in the presence of a palladium catalyst to form the desired biaryl product.
Borylation of Alkylbenzenes
The compound serves as a reagent for the borylation at the benzylic C-H bond of alkylbenzenes . This reaction is facilitated by a palladium catalyst, resulting in the formation of pinacol benzyl boronate. This is a key step in the synthesis of complex organic molecules with high precision.
Hydroboration Reactions
It is also utilized in hydroboration reactions of alkyl or aryl alkynes and alkenes . These reactions are conducted in the presence of transition metal catalysts and are fundamental for adding boron across the carbon-carbon double or triple bonds, which can then be further transformed into various functional groups.
Coupling with Aryl Iodides
The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is another valuable transformation in organic synthesis, allowing for the creation of complex aryl compounds that are useful in medicinal chemistry.
Asymmetric Hydroboration
It is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is significant in the field of stereochemistry, as it allows for the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs.
Synthesis of Sulfinamide Derivatives
This compound is used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . Sulfinamides are important in the synthesis of peptides and as intermediates in pharmaceuticals.
Sequential Suzuki Cross-Coupling Reactions
It may be employed in sequential Suzuki cross-coupling reactions . This technique is used to construct poly-aryl compounds in a step-wise fashion, which is beneficial for synthesizing complex organic architectures.
Copper-Catalyzed Oxidative Trifluoromethylthiolation
Lastly, the compound is a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction introduces the trifluoromethylthio group into aryl compounds, which is a valuable functional group in drug discovery due to its lipophilic nature and ability to improve metabolic stability.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices . They are particularly suitable for neutron capture therapy .
Mode of Action
The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Pharmacokinetics
Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an aqueous solution .
Eigenschaften
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDARRPOMKTGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675258 | |
| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide | |
CAS RN |
890172-55-1 | |
| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



